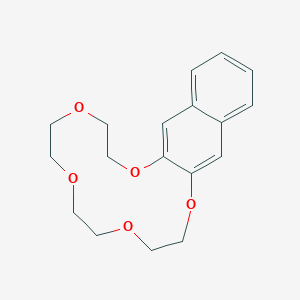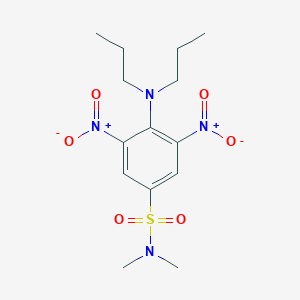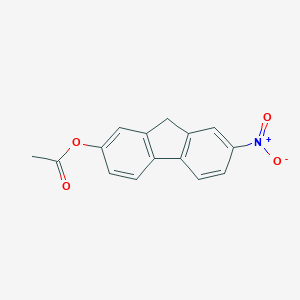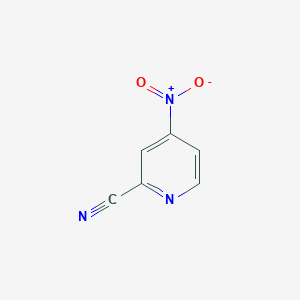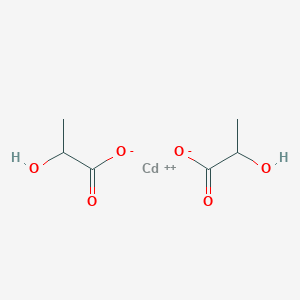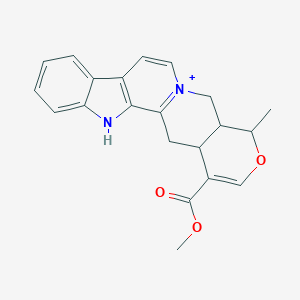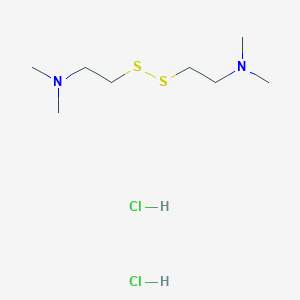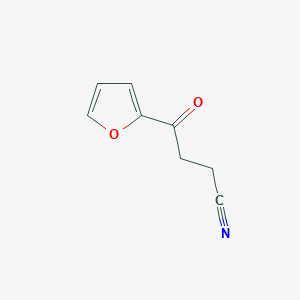
4-(2-Furyl)-4-oxobutanenitrile
Descripción general
Descripción
Utilization in Synthesis of Heterocycles
The compound 2-ethoxymethylene-3-oxobutanenitrile has been identified as a versatile trifunctional reagent, particularly useful in the synthesis of heterocycles with notable biological activity. The reaction of this compound with hydrazines has led to the creation of substituted pyrazoles, which have shown a range of biological activities against bacteria, filamentous fungi, and tumor HeLa cells. Additionally, reactions with dinitrogen nucleophiles have yielded a variety of fused pyrimidines. Among these, pyrazole 10 and pyrimidine 13d have demonstrated the broadest spectrum of activity, highlighting the potential of these compounds in pharmaceutical applications .
Heterocyclic Steroids Synthesis
The synthetic utility of a 2-furyl steroid has been explored, revealing the compound's behavior under acidic conditions. The furan ring of the 2-furyl steroid can open, leading to the introduction of functional groups at specific carbon atoms within the steroid structure. Moreover, under slightly different experimental conditions, a new molecular rearrangement can occur, involving the 3-oxocyclopentene-5 hydroxy unit in the steroid side chain. These findings suggest that the 2-furyl steroid can undergo complex transformations, which may be useful in the development of novel steroid derivatives .
Hydrogenation on Raney Nickel
The hydrogenation of 4-(2-furyl)-2-oxobutenoic acid sodium salt using a Raney nickel catalyst has been thoroughly investigated. This process yields several products, including the sodium salts of 4-(2-furyl)-2-oxobutanoic acid and 4-(2-furyl)-2-hydroxybutanoic acid, as well as aliphatic hydrogenolysis products of the initial compound. Notably, the sodium salt of 2-hydroxy-4-(2-tetrahydrofuryl) butanoic acid and a condensation product, 4-(2-furylethyl)-3-(2-furylmethyl)-2-oxo-3,4-didehydroglutaric acid, were detected. The study has led to a method for obtaining the sodium salts of the aforementioned acids, which could be of interest for further chemical applications .
Aplicaciones Científicas De Investigación
Synthesis and Potential Therapeutic Applications
- Synthesis Approaches : A study described a simple synthetic approach to 4-aryl-2-alkylphosphonomethyl-4-oxobutanenitrile, with potential antiviral and anticancer activities (Yaccoubi et al., 2022).
- Anticancer Properties : Research demonstrated the synthesis of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives, showing moderate anticancer activity against specific breast cancer cell lines (Matiichuk et al., 2022).
Pharmaceutical and Biological Research
- Enzyme Inhibition : A series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives exhibited significant enzyme inhibitory activity, suggesting potential as therapeutic agents (Hussain et al., 2017).
- Antibacterial Potential : The synthesis of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives showed decent inhibitory effects against various bacterial strains, indicating their potential as antibacterial agents (Abbasi et al., 2018).
Chemical and Material Science
- Fluorescent and Dual Emissive Properties : Development of environmentally sensitive fluorescent and dual emissive deoxyuridine analogues incorporated with furyl groups, relevant for DNA research (Barthes et al., 2015).
- Polymer Synthesis : An electrochemical synthesis of polymer based on 4-(2-furyl) benzenamine was explored for applications in electrochromic properties and corrosion protection (Shahhosseini et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(furan-2-yl)-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-5-1-3-7(10)8-4-2-6-11-8/h2,4,6H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRONFAVNHGEYPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366474 | |
| Record name | 4-(2-furyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Furyl)-4-oxobutanenitrile | |
CAS RN |
17960-37-1 | |
| Record name | 4-(2-furyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(furan-2-yl)-4-oxobutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






